molecular formula C13H13ClN2OS B1270346 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide CAS No. 58905-46-7

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide

Cat. No. B1270346
CAS RN: 58905-46-7
M. Wt: 280.77 g/mol
InChI Key: HXAJBOJONYEPHY-UHFFFAOYSA-N
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Description

“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms . The molecular formula is C14H15ClN2OS .


Physical And Chemical Properties Analysis

The molecular weight of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide” is 294.8 g/mol .

Scientific Research Applications

Anticancer Potential

  • Anticancer Activities in Lung Adenocarcinoma and Mouse Embryoblast Cell Lines : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, derivatives of the compound , have shown anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. Particularly, specific derivatives like 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide exhibited high apoptosis percentages, indicating their potential as anticancer agents (Evren et al., 2019).

Antimicrobial Activity

  • Potential Antimicrobial Agents : Certain derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide demonstrated notable antimicrobial activity. A study synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and tested them against various bacteria and fungi, revealing significant antimicrobial properties (Baviskar et al., 2013).

Antioxidant and Anti-inflammatory Activities

  • Antioxidant and Anti-inflammatory Compounds : Novel derivatives like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed promising antioxidant and anti-inflammatory activities. Certain compounds within this study exhibited both antioxidant and anti-inflammatory properties, making them potential candidates for relevant therapeutic applications (Koppireddi et al., 2013).

α-Glucosidase Inhibitory Activity

  • Inhibition of α-Glucosidase : Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides revealed α-glucosidase inhibitory activity, indicating potential applications in managing disorders like diabetes. Some derivatives showed very good inhibition, highlighting their significance in biochemical pathways related to glucose metabolism (Koppireddi et al., 2014).

Analgesic Properties

  • Potential Analgesic Agents : Synthesis and evaluation of novel thiazole derivatives, which are structurally related to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide, indicated their potential as analgesic agents. The analgesic activities were tested using the tail immersion method in mice, with some derivatives showing high effectiveness (Saravanan et al., 2011).

Optoelectronic Properties

  • Optoelectronic Applications : Studies on thiazole-containing monomers related to the compound have investigated their optoelectronic properties. These polymers exhibited promising characteristics like appropriate optical contrast and satisfactory switching times, which could be valuable in the development of electronic materials (Camurlu & Guven, 2015).

Future Directions

Thiazole derivatives have been the subject of extensive research due to their wide range of biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry.

properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9-3-5-12(6-4-9)16(10(2)17)13-15-11(7-14)8-18-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAJBOJONYEPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353133
Record name N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide

CAS RN

58905-46-7
Record name N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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